molecular formula C7H9NO B196109 2-(2-Hydroxyethyl)pyridine CAS No. 103-74-2

2-(2-Hydroxyethyl)pyridine

Cat. No.: B196109
CAS No.: 103-74-2
M. Wt: 123.15 g/mol
InChI Key: BXGYBSJAZFGIPX-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)pyridine, also known as Pyridine-2-ethanol or this compound, is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . This compound features a pyridine ring substituted with an ethanol group at the second position, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

2-Pyridineethanol, also known as 2-(2-Hydroxyethyl)pyridine , is a chemical compound with the molecular formula C7H9NO It has been reported that 2-pyridineethanol exhibits a high capacity for so2 capture , suggesting that SO2 could be a potential target.

Mode of Action

The mode of action of 2-Pyridineethanol involves its interaction with SO2. It has been found that 2-Pyridineethanol can capture up to 1.16 g of SO2 per g of solvent at 1.0 atm . The absorbed SO2 by 2-Pyridineethanol can be released at a low temperature of 50 °C .

Biochemical Pathways

The nmr and ftir studies disclose that so2 reacts with the –oh group of 2-pyridineethanol, resulting in the formation of a zwitterionic sulfite . This indicates that 2-Pyridineethanol may affect biochemical pathways related to SO2 absorption and release.

Pharmacokinetics

It is known that 2-pyridineethanol is a liquid at room temperature with a density of 1093 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Pyridineethanol’s action primarily involve the capture and release of SO2. The compound exhibits excellent reversibility, suggesting that it can repeatedly absorb and release SO2 without significant loss of efficiency .

Action Environment

The action of 2-Pyridineethanol is influenced by environmental factors such as temperature and pressure. For instance, the compound can capture 0.57 g of SO2 per g of solvent even at a low SO2 partial pressure of 0.10 atm . Moreover, the absorbed SO2 can be released at a low temperature of 50 °C , indicating that the compound’s action, efficacy, and stability are influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Hydroxyethyl)pyridine can be synthesized through several methods. One common approach involves the reduction of 2-pyridinecarboxaldehyde using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2-pyridinecarboxaldehyde. This method employs a palladium catalyst and hydrogen gas under controlled pressure and temperature conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Hydroxyethyl)pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its specific substitution pattern, which imparts unique reactivity and coordination properties. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-pyridin-2-ylethanol
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InChI

InChI=1S/C7H9NO/c9-6-4-7-3-1-2-5-8-7/h1-3,5,9H,4,6H2
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InChI Key

BXGYBSJAZFGIPX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)CCO
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Molecular Formula

C7H9NO
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DSSTOX Substance ID

DTXSID2044767
Record name 2-(2-Pyridyl)ethanol
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Molecular Weight

123.15 g/mol
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Physical Description

Liquid, Hygroscopic; [HSDB] Liquid; [MSDSonline]
Record name 2-Pyridineethanol
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Boiling Point

190 °C @ 200 mm Hg; 170 °C @ 100 mm Hg
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Solubility

Very soluble in alcohol, chloroform; slightly soluble in ether
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Density

1.091 @ 25 °C/0 °C
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Vapor Pressure

0.0000703 [mmHg]
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CAS No.

103-74-2
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Melting Point

-7.8 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Hydroxyethyl)pyridine
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2-(2-Hydroxyethyl)pyridine
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2-(2-Hydroxyethyl)pyridine
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2-(2-Hydroxyethyl)pyridine
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